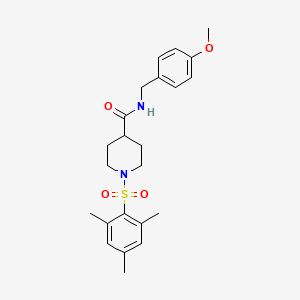![molecular formula C21H26N2O3 B3617227 4-{[(2,5-dimethylphenoxy)acetyl]amino}-N-isobutylbenzamide](/img/structure/B3617227.png)
4-{[(2,5-dimethylphenoxy)acetyl]amino}-N-isobutylbenzamide
Übersicht
Beschreibung
4-{[(2,5-dimethylphenoxy)acetyl]amino}-N-isobutylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as DIBA, and it belongs to the class of benzamide derivatives. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wissenschaftliche Forschungsanwendungen
DIBA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, DIBA has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to have anti-viral properties by inhibiting the replication of certain viruses, such as HIV and hepatitis B virus.
Wirkmechanismus
The mechanism of action of DIBA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological pathways. For example, DIBA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, DIBA can alter the expression of genes involved in various biological processes, such as inflammation and cancer.
Biochemical and Physiological Effects:
DIBA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases. Additionally, DIBA has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. It has also been shown to inhibit the replication of certain viruses, such as HIV and hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DIBA in scientific research is its wide range of biological activities. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it suitable for various research applications. Additionally, the synthesis of DIBA has been optimized to yield a high purity compound with a good yield, making it suitable for large-scale experiments.
One of the limitations of using DIBA in scientific research is its potential toxicity. While DIBA has been shown to be relatively non-toxic in vitro, its toxicity in vivo has not been fully evaluated. Additionally, the mechanism of action of DIBA is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on DIBA. One area of research is the development of DIBA derivatives with improved biological activities and reduced toxicity. Additionally, research on the mechanism of action of DIBA may provide insights into its potential therapeutic applications. Finally, research on the potential use of DIBA in combination with other drugs may provide new treatment options for various diseases.
Eigenschaften
IUPAC Name |
4-[[2-(2,5-dimethylphenoxy)acetyl]amino]-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-14(2)12-22-21(25)17-7-9-18(10-8-17)23-20(24)13-26-19-11-15(3)5-6-16(19)4/h5-11,14H,12-13H2,1-4H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZRIPGBTPZERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B3617146.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B3617150.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B3617155.png)

![4-[2-(4-methylphenyl)-5-(4-nitrophenyl)-1H-imidazol-4-yl]morpholine](/img/structure/B3617173.png)
![N-[4-({[(2,4-dimethylbenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B3617179.png)



![1-[N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorobenzyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3617206.png)
![N-benzyl-N-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B3617219.png)
![9-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3617220.png)
![4-methyl-N-({[(1-phenylcyclopentyl)methyl]amino}carbonothioyl)benzamide](/img/structure/B3617235.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3617253.png)